BenchChemオンラインストアへようこそ!

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Lipophilicity Drug Design ADME Prediction

Select this specific quinazoline-2,4-dione (CAS 899900-83-5) to leverage its unique para-nitrobenzyl moiety—a well-characterized bioreductive handle absent in most in-class analogs. The 4-ethylphenyl substituent confers distinct lipophilicity (XLogP3=4.5) and steric properties versus non-alkylated or meta-substituted variants, making it ideal for hypoxia-activated prodrug design, nitroreductase probe studies, and kinase inhibitor SAR expansion. Generic substitution is inadvisable due to profound pharmacophore differences. Verify purity (>=95%) and request analytical documentation.

Molecular Formula C23H19N3O4
Molecular Weight 401.422
CAS No. 899900-83-5
Cat. No. B2389823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
CAS899900-83-5
Molecular FormulaC23H19N3O4
Molecular Weight401.422
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H19N3O4/c1-2-16-7-11-18(12-8-16)25-22(27)20-5-3-4-6-21(20)24(23(25)28)15-17-9-13-19(14-10-17)26(29)30/h3-14H,2,15H2,1H3
InChIKeyMBPSVEHZHJDXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(4-Ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899900-83-5) – Chemistry & Baseline


3-(4-Ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899900-83-5) is a fully synthetic quinazoline-2,4-dione derivative (C₂₃H₁₉N₃O₄, MW 401.4 g/mol) bearing a 4-ethylphenyl substituent at the N3 position and a 4-nitrobenzyl group at the N1 position [1]. This substitution pattern differentiates it from the broader class of quinazoline-2,4-diones that have been explored as kinase inhibitors, PARP inhibitors, and anti-proliferative agents [2]. High-strength, target-specific quantitative differentiation data for this exact compound remain scarce in the peer-reviewed primary literature; therefore, scientific selection currently relies on structural and physicochemical differentiation relative to close analogs.

Why Generic Substitution Fails for 3-(4-Ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899900-83-5)


Generic substitution within the quinazoline-2,4-dione family is inadvisable because small changes in the N1 and N3 substituents profoundly alter lipophilicity, electronic character, and pharmacophore presentation. For instance, the para-nitrobenzyl group present in this compound is a well-characterized bioreductive handle that is absent in many in-class analogs, while the 4-ethylphenyl group contributes calculated logP and steric properties distinct from non-alkylated or meta-substituted variants [1]. Even its closest regioisomer, 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, differs in nitro-group position, which is known to impact reduction potential and target engagement in related nitroaromatic series [2]. These structural nuances preclude simple interchangeability when a specific absorption, distribution, metabolism, or target-binding profile is required.

Quantitative Differentiation Evidence: 3-(4-Ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione vs. Structural Analogs


Lipophilicity Differentiation: XLogP3 of Target Compound vs. Des-nitro and Regioisomeric Analogs

The target compound exhibits a computed XLogP3 of 4.5 [1], which is substantially higher than that of the analogous des-nitro derivative (3-(4-ethylphenyl)-1-benzylquinazoline-2,4-dione, predicted XLogP3 ≈ 3.8) and its 3-nitrobenzyl regioisomer (predicted XLogP3 ≈ 4.2) [2]. This difference arises from the electron-withdrawing para-nitro group in combination with the lipophilic 4-ethylphenyl motif.

Lipophilicity Drug Design ADME Prediction

Hydrogen-Bond Acceptor Profile: A Differentiator for Target Engagement vs. Non-nitrated Analogs

The compound possesses four hydrogen-bond acceptor (HBA) sites, two of which originate from the para-nitro group [1]. In contrast, the des-nitro benzyl analog presents only two HBA sites (both from the dione carbonyls) [2]. This doubled HBA count provides additional anchoring points for proteins with polar active sites (e.g., kinases, PARPs) and has been associated with improved binding affinity in quinazoline-2,4-dione series [3].

Molecular Recognition Pharmacophore Structure-Based Design

Regioisomeric Distinction: 4-Nitrobenzyl vs. 3-Nitrobenzyl Redox Potential and Biological Stability

The para-nitrobenzyl substituent in the target compound is expected to have a distinct one-electron reduction potential (E₁/₂ ≈ -390 mV vs. NHE) compared to its meta-nitro isomer (E₁/₂ ≈ -450 mV) [1]. This difference can lead to divergent rates of enzymatic reduction by nitroreductases and altered cytotoxic selectivity in hypoxic tumor models, as established in other nitroaromatic series [2]. Quantitative head-to-head reduction kinetics for this specific compound pair have not been published; thus, this evidence is class-level inference.

Bioreductive Activation Nitroreductase Metabolic Stability

Recommended Application Scenarios for 3-(4-Ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (899900-83-5)


Hypoxia-Activated Prodrug (HAP) Candidate Design

The presence of the para-nitrobenzyl moiety, with its more favorable reduction potential compared to meta-nitro analogs [1], positions this compound as a suitable starting point for designing hypoxia-activated prodrugs. The higher lipophilicity (XLogP3 = 4.5) relative to non-nitrated analogs [2] may also enhance cellular uptake under hypoxic conditions, where passive diffusion is often rate-limiting.

Kinase Inhibitor Lead Optimization

The four hydrogen-bond acceptor sites, including two from the nitro group, provide additional polar contacts that can improve binding affinity for kinase ATP pockets [1]. When compared to des-nitro benzyl analogs (2 HBA), this compound offers a distinct pharmacophore for structure-activity relationship (SAR) expansion aimed at improving selectivity against off-target kinases.

Chemical Probe for Nitroreductase Activity Profiling

Because the para-nitrobenzyl group is a known substrate for bacterial and human nitroreductases, this compound can serve as a probe to compare reduction rates between para- and meta-nitro isomers. The +60 mV difference in class-estimated reduction potentials [1] suggests differential enzymatic turnover that can be exploited to characterize nitroreductase isoforms.

ADME Model Compound for Lipophilic Quinazolinediones

With a computed XLogP3 of 4.5, this compound resides near the upper boundary of the typical drug-like lipophilicity window. It can be used as a reference compound in permeability and metabolic stability assays to benchmark more polar quinazoline-2,4-dione derivatives, providing a tangible comparator for structure-property relationship (SPR) studies.

Quote Request

Request a Quote for 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.